
Methyl 3-Bromo-1H-indazole-5-carboxylate
Overview
Description
Methyl 3-Bromo-1H-indazole-5-carboxylate is a chemical compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 3rd position and a carboxylate group at the 5th position of the indazole ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-Bromo-1H-indazole-5-carboxylate can be synthesized through various methods. One common approach involves the bromination of 1H-indazole-5-carboxylic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like acetic acid. The esterification step is usually carried out under acidic conditions with methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Bromo-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution: Formation of substituted indazole derivatives.
Oxidation: Formation of indazole oxides.
Reduction: Formation of de-brominated indazole derivatives.
Scientific Research Applications
Methyl 3-Bromo-1H-indazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Organic Synthesis: Serves as a building block for the construction of more complex organic molecules.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-Bromo-1H-indazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and carboxylate group play crucial roles in its interaction with biological molecules, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-indazole-3-carboxylate
- 1H-Indazole-3-carboxylic acid, 5-bromo-, methyl ester
Uniqueness
Methyl 3-Bromo-1H-indazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3rd position and the carboxylate group at the 5th position allows for unique reactivity and interaction with biological targets compared to other indazole derivatives .
Biological Activity
Methyl 3-Bromo-1H-indazole-5-carboxylate is a derivative of the indazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Overview of Indazole Derivatives
Indazole derivatives, including this compound, are known for their antiviral , anticancer , anti-inflammatory , antimicrobial , and other pharmacological properties. The presence of the bromine atom at the 3-position enhances its reactivity and interaction with biological targets, making it a compound of interest in drug development.
Target Interactions
this compound interacts with various enzymes and receptors, influencing several biochemical pathways:
- Kinase Interaction : The compound has been observed to interact with specific kinases, which play crucial roles in cell signaling and regulation. These interactions can modulate phosphorylation states of proteins, impacting their function and activity.
- Gene Expression Modulation : It affects gene expression related to cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Biological Activities
The compound exhibits a broad spectrum of biological activities:
Activity Type | Description |
---|---|
Antiviral | Inhibits viral replication, showing potential for treating viral infections. |
Anticancer | Demonstrates cytotoxic effects on cancer cells through modulation of signaling pathways. |
Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |
Antimicrobial | Exhibits activity against various bacterial strains. |
Antidiabetic | Potential to improve insulin sensitivity and glucose metabolism. |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through the activation of caspase pathways .
Antiviral Properties
In a series of experiments, this compound was tested against influenza virus strains. Results indicated that it effectively reduced viral titers in vitro by interfering with viral replication processes. The compound's IC50 values were found to be in the low micromolar range, showcasing its potential as an antiviral agent.
This compound has distinct biochemical properties that facilitate its interaction with biological systems:
- Solubility : The compound is soluble in organic solvents like DMSO and ethanol, which is advantageous for laboratory applications.
- Stability : It should be stored under inert conditions at low temperatures (2–8°C) to maintain stability and prevent degradation.
Properties
IUPAC Name |
methyl 3-bromo-2H-indazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPZKKWEBQAHAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672254 | |
Record name | Methyl 3-bromo-2H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086391-06-1 | |
Record name | Methyl 3-bromo-2H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-bromo-1H-indazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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